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Topic: Characterization of α-Hydroxy Ketones using ¹H and ¹³C NMR Spectroscopy

Introduction
α-Hydroxy ketones, also known as acyloins, are a pivotal class of organic compounds

characterized by a hydroxyl group positioned on the carbon atom alpha to a carbonyl group.

This unique structural motif is a cornerstone in numerous natural products, pharmaceutical

intermediates, and is a key player in synthetic organic chemistry, particularly in reactions like

the benzoin condensation. The precise and unambiguous structural elucidation of these

molecules is paramount for quality control, reaction monitoring, and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical

technique for this purpose, offering unparalleled insight into the molecular framework. The

chemical environment of each proton (¹H) and carbon (¹³C) nucleus within an α-hydroxy ketone

is distinct, giving rise to a characteristic NMR spectrum that serves as a molecular fingerprint.

This application note provides a detailed guide to understanding the ¹H and ¹³C NMR chemical

shifts of α-hydroxy ketones, outlines a robust protocol for data acquisition, and offers insights

into spectral interpretation for researchers, scientists, and drug development professionals.

¹H NMR Spectroscopy of α-Hydroxy Ketones: A
Detailed Analysis
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The ¹H NMR spectrum of an α-hydroxy ketone is distinguished by several key signals whose

chemical shifts are highly sensitive to the molecule's structure and environment.

The α-Proton (R-CH(OH)-C=O)
The proton attached to the α-carbon is flanked by two electron-withdrawing groups: the

carbonyl (C=O) and the hydroxyl (-OH). This electronic environment deshields the α-proton,

causing its signal to appear significantly downfield compared to a simple alcohol or alkane.[1]

[2]

Typical Chemical Shift: The α-proton typically resonates in the range of δ 4.5 - 6.1 ppm. The

exact position is influenced by the nature of the substituents (R groups) and solvent. For

example, in benzoin, a classic α-hydroxy ketone, the α-proton signal appears around δ 6.1

ppm in DMSO-d₆.[3]

The Hydroxyl Proton (-OH)
The hydroxyl proton is the most variable and diagnostically significant signal in the ¹H NMR

spectrum of an α-hydroxy ketone. Its chemical shift is profoundly influenced by hydrogen

bonding, concentration, and the choice of solvent.[4][5]

Intramolecular Hydrogen Bonding: A key feature of many α-hydroxy ketones is the ability to

form a stable five- or six-membered ring via an intramolecular hydrogen bond between the

hydroxyl proton and the carbonyl oxygen. This interaction strongly deshields the hydroxyl

proton, shifting its resonance significantly downfield.[6][7] In compounds like 2'-

hydroxyacetophenone, this effect is so pronounced that the hydroxyl proton can appear as

far downfield as δ 12.25 ppm.[8] This downfield shift is a strong indicator of a

conformationally restricted system with a persistent intramolecular hydrogen bond.

Intermolecular Hydrogen Bonding: In the absence of strong intramolecular bonding, or at

higher concentrations, intermolecular hydrogen bonds (between two or more molecules)

become prevalent. This also leads to deshielding, but the resulting chemical shift is

concentration-dependent.

Solvent Effects: The choice of NMR solvent has a dramatic effect.
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Aprotic, Non-polar Solvents (e.g., CDCl₃): In these solvents, intramolecular hydrogen

bonding is favored, but the observed chemical shift can still be broad and variable

(typically δ 3.5 - 6.0 ppm) if intermolecular exchange occurs.

Aprotic, Polar Solvents (e.g., DMSO-d₆): DMSO is a strong hydrogen bond acceptor. It

disrupts intermolecular hydrogen bonds of the analyte and forms a strong hydrogen bond

with the hydroxyl proton. This slows down the chemical exchange rate, resulting in a

sharper, more defined -OH signal at a downfield position.[9][10] For benzoin in DMSO-d₆,

the hydroxyl proton signal is observed around δ 6.1 ppm, often coupled to the α-proton.[3]

¹³C NMR Spectroscopy of α-Hydroxy Ketones
¹³C NMR provides direct information about the carbon skeleton of the molecule. The key

signals for an α-hydroxy ketone are the carbonyl carbon and the α-carbon.

The Carbonyl Carbon (C=O)
The carbonyl carbon in α-hydroxy ketones is highly deshielded and appears far downfield in the

¹³C NMR spectrum.

Typical Chemical Shift: The resonance for the carbonyl carbon is typically found in the range

of δ 195 - 210 ppm.[11][12] This is slightly upfield compared to a simple dialkyl ketone (which

can be >205 ppm) due to the electron-donating effect of the adjacent hydroxyl group. For 2'-

hydroxyacetophenone, this peak is observed at δ 204.6 ppm.[8]

The α-Carbon (-CH-OH)
The α-carbon, being directly attached to an electronegative oxygen atom, is also deshielded.

Typical Chemical Shift: This carbon typically resonates in the range of δ 70 - 85 ppm.[13][14]

Its precise location is sensitive to the electronic nature of the surrounding substituents.

Summary of Characteristic Chemical Shifts
The following table provides a summary of typical chemical shift ranges for the key nuclei in α-

hydroxy ketones. These values are guides and can be influenced by the specific molecular

structure and experimental conditions.[2][11][12][15]
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Nucleus
Functional

Group

Typical ¹H

Chemical Shift

(δ, ppm)

Typical ¹³C

Chemical Shift

(δ, ppm)

Influencing

Factors

α-Proton R-CH(OH)-C=O 4.5 - 6.1 -

Electronegativity

of C=O and -OH

groups

Hydroxyl Proton R-CH(OH)-C=O
3.0 - 13.0 (highly

variable)
-

Hydrogen

bonding, solvent,

concentration

Carbonyl Carbon R-CH(OH)-C=O - 195 - 210

Conjugation,

substituent

effects

α-Carbon R-CH(OH)-C=O - 70 - 85
Electronegativity

of the -OH group

Aromatic Protons Ar-H 6.5 - 8.5 -
Substituent

electronic effects

Aromatic

Carbons
Ar-C - 110 - 150

Substituent

electronic effects

Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
This protocol ensures the preparation of a high-quality sample for reproducible NMR

acquisition.

Weigh Sample: Accurately weigh 5-10 mg of the purified α-hydroxy ketone sample directly

into a clean, dry NMR tube.

Select Deuterated Solvent:

For general screening and non-polar compounds, use Chloroform-d (CDCl₃).
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To clearly observe and assign the hydroxyl proton signal, use Dimethyl sulfoxide-d₆

(DMSO-d₆). DMSO-d₆ is highly recommended for its ability to minimize proton exchange

and reveal coupling to the -OH proton.

Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated

solvent to the NMR tube.

Add Internal Standard: Add a small amount (1-2 µL) of a 1% Tetramethylsilane (TMS)

solution in the deuterated solvent. TMS serves as the internal reference, with its signal

defined as δ 0.00 ppm. For aqueous samples, DSS or TSP can be used.[16][17]

Dissolve Sample: Cap the NMR tube and gently vortex or invert the tube until the sample is

completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

Filter (if necessary): If any particulate matter is visible, filter the solution through a small plug

of glass wool in a Pasteur pipette directly into a clean NMR tube.

Protocol 2: Acquiring ¹H and ¹³C NMR Spectra
These are general acquisition parameters for a modern NMR spectrometer (e.g., 400 MHz).

A. ¹H NMR Acquisition:

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature

(typically 298 K).

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and

symmetrical TMS or solvent residual peak.

Set the following acquisition parameters:

Pulse Program: Standard 1D proton (e.g., 'zg30').

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

Number of Scans (NS): 8 to 16 scans.
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Relaxation Delay (D1): 2-5 seconds.

Acquisition Time (AQ): 2-4 seconds.

Acquire the spectrum.

Process the data: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

Integrate all signals.

B. ¹³C{¹H} NMR Acquisition (Proton-Decoupled):

Use the same locked and shimmed sample.

Select a standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30').

Set the following acquisition parameters:

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

Number of Scans (NS): 128 to 1024 scans (or more, depending on sample concentration).

Relaxation Delay (D1): 2 seconds.

Acquisition Time (AQ): ~1-2 seconds.

Acquire and process the spectrum similarly to the ¹H experiment.

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or by referencing the solvent's

characteristic carbon signal (e.g., CDCl₃ at δ 77.16 ppm, DMSO-d₆ at δ 39.52 ppm).

Visualizing the Workflow and Key Relationships
The following diagrams illustrate the experimental workflow and the fundamental relationship

between the structure of an α-hydroxy ketone and its NMR signals.
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Experimental Workflow for NMR Analysis of α-Hydroxy Ketones

Sample Preparation

Data Acquisition

Data Processing & Analysis

Confirmation

Weigh 5-10 mg Sample

Add Deuterated Solvent
(e.g., DMSO-d6) + TMS

Dissolve and Transfer
to NMR Tube

Load Sample, Lock & Shim

Acquire 1H Spectrum Acquire 13C Spectrum

Fourier Transform,
Phase & Baseline Correction

Reference to TMS (0 ppm)

Integrate 1H Signals

Assign Signals to Structure

Structure Confirmed
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Caption: Workflow for α-Hydroxy Ketone Analysis by NMR.
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Structure-Spectra Correlation for α-Hydroxy Ketones

Molecular Structure

R₁-C(=O)-CH(OH)-R₂

C=O
(δ 195-210 ppm)

 Carbonyl Carbon

α-C
(δ 70-85 ppm)

 α-Carbon

α-H
(δ 4.5-6.1 ppm)

 α-Proton

-OH
(δ 3-13 ppm)

 Hydroxyl Proton

Click to download full resolution via product page

Caption: Key NMR Signal Correlations in α-Hydroxy Ketones.

Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of α-

hydroxy ketones. The chemical shifts of the α-proton, the carbonyl carbon, and the α-carbon

provide a reliable basis for identifying the core structure. Furthermore, the chemical shift of the

hydroxyl proton serves as a highly sensitive probe for conformational analysis, particularly for

detecting the presence and strength of intramolecular hydrogen bonds. By following the

detailed protocols outlined in this application note, researchers can confidently acquire high-

quality NMR data and interpret it to unambiguously determine the structure of these important

chemical entities.

References
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental)
(HMDB0032568). [Link]
FooDB. Showing Compound 2'-Hydroxyacetophenone (FDB010500). [Link]
PubChem. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b3272617?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3272617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chegg.com. Solved Interpret the 1 H NMR spectra of Benzoin below. [Link]
Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted)
(HMDB0032039). [Link]
Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, H2O, predicted)
(HMDB0032039). [Link]
NOP - Sustainability in the organic chemistry lab course. 13C-NMR. [Link]
Poly(4-vinylimidazolium)s: A Highly Recyclable Organocatalyst Precursor for Benzoin
Condensation Reaction.
FooDB. 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (FDB008742). [Link]
PubChem. Benzoin | C14H12O2 | CID 8400. [Link]
SpectraBase. 2'-Hydroxyacetophenone. [Link]
ResearchGate. Determination of absolute configuration of α-hydroxy ketones using NMR.
[Link]
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
Perlego. Factors Affecting Chemical Shift | Overview & Research Examples. [Link]
ResearchGate. Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-
(4-substituted phenyl)nitrones. [Link]
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
Slideshare. Factors affecting chemical shift. [Link]
Science Trove. Factors influencing the chemical shift and coupling constants. [Link]
13C NMR spectroscopy • Chemical shift. [Link]
Chemistry LibreTexts. 5.
Compound Interest. A guide to 13c nmr chemical shift values. [Link]
13-C NMR Chemical Shift Table.pdf. [Link]
Scribd. Factors Influencing Chemical Shifts in NMR. [Link]
Figshare. Application of Multivariate Equations for Solvents to Interpret the Effects of Solvent
on the Nuclear Magnetic Resonance Spectrum of Alpha (2-Hydroxy-1-Phenyl) Nitron
Compounds. [Link]
H NMR Chemical Shifts (δ, ppm). [Link]
Short Summary of 1H-NMR Interpret
ACS Publications. An NMR Method for Assigning Relative Stereochemistry to β-Hydroxy
Ketones Deriving from Aldol Reactions of Methyl Ketones. [Link]
OSU Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
[Link]
ResearchGate. (PDF) H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular
Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]
Oregon State University. 1H NMR Chemical Shift. [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3272617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents,
Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Chemistry Stack Exchange. What effect does hydrogen bonding have on H NMR spectra?.
[Link]
PMC. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type.
[Link]
Journal of the American Chemical Society. Hydrogen bonding. XIX.
Semantic Scholar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

3. Benzoin(579-44-2) 1H NMR spectrum [chemicalbook.com]

4. Factors affecting chemical shift | PDF [slideshare.net]

5. scribd.com [scribd.com]

6. chemistry.stackexchange.com [chemistry.stackexchange.com]

7. pubs.acs.org [pubs.acs.org]

8. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Solvent effects on the nuclear magnetic resonance spectra of methyl hydroxystearates |
Semantic Scholar [semanticscholar.org]

11. chem.libretexts.org [chem.libretexts.org]

12. compoundchem.com [compoundchem.com]

13. bhu.ac.in [bhu.ac.in]

14. www2.chem.wisc.edu [www2.chem.wisc.edu]

15. web.mnstate.edu [web.mnstate.edu]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b3272617?utm_src=pdf-custom-synthesis
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/ChemicalShift.htm
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://www.chemicalbook.com/SpectrumEN_579-44-2_1HNMR.htm
https://www.slideshare.net/slideshow/factors-affecting-chemical-shift-82948401/82948401
https://www.scribd.com/document/358877292/Factors-Affecting-Chemical-Shift-PDF
https://chemistry.stackexchange.com/questions/78808/what-effect-does-hydrogen-bonding-have-on-h-nmr-spectra
https://pubs.acs.org/doi/10.1021/ja01019a016
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://www.researchgate.net/publication/293052355_Solvent_effects_on_the_1H_NMR_spectra_of_some_a-2-hydroxy-1-phenyl-N-4-substituted_phenylnitrones
https://www.semanticscholar.org/paper/Solvent-effects-on-the-nuclear-magnetic-resonance-Tulloch/b9035e3b650e94a79174b90fe52b4fec0ca0a34b
https://www.semanticscholar.org/paper/Solvent-effects-on-the-nuclear-magnetic-resonance-Tulloch/b9035e3b650e94a79174b90fe52b4fec0ca0a34b
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/13-C%20NMR%20Chemical%20Shift%20Table.pdf
https://web.mnstate.edu/jasperse/Chem360/Handouts/Ch%2013%20Handouts%20(all%20notes).pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3272617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. research.cbc.osu.edu [research.cbc.osu.edu]

17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

To cite this document: BenchChem. [1H and 13C NMR chemical shifts of alpha-hydroxy
ketones]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3272617#1h-and-13c-nmr-chemical-shifts-of-alpha-
hydroxy-ketones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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